2-Propenoic acid, 2-methyl-, 1-methylethenyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-methyl-, 1-methylethenyl ester typically involves the esterification of methacrylic acid with isobutanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this ester is often performed in large-scale reactors with continuous removal of water to enhance yield. The process involves the use of high-purity reactants and catalysts to ensure the quality of the final product. The ester is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 2-methyl-, 1-methylethenyl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methacrylate) materials, which are used in coatings, adhesives, and plastics.
Hydrolysis: The ester can be hydrolyzed back to methacrylic acid and isobutanol under acidic or basic conditions.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperatures.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.
Addition Reactions: Typically carried out at room temperature or slightly elevated temperatures with the appropriate nucleophile.
Major Products Formed:
Polymerization: Poly(methacrylate) materials.
Hydrolysis: Methacrylic acid and isobutanol.
Addition Reactions: Various substituted methacrylate derivatives.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 1-methylethenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating dental materials and bone cements.
Industry: Utilized in the production of specialty plastics, resins, and elastomers.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1-methylethenyl ester primarily involves its reactivity as a monomer. During polymerization, the double bond in the ester undergoes a free radical-initiated chain reaction, leading to the formation of long polymer chains. This process is facilitated by initiators that generate free radicals, which attack the double bond and propagate the polymerization reaction .
Comparison with Similar Compounds
Methyl methacrylate: Another ester of methacrylic acid, used in the production of poly(methyl methacrylate) (PMMA) plastics.
Ethyl methacrylate: Similar in structure but with an ethyl group instead of an isobutyl group, used in coatings and adhesives.
Butyl methacrylate: Contains a butyl group, used in the production of flexible and impact-resistant polymers.
Uniqueness: 2-Propenoic acid, 2-methyl-, 1-methylethenyl ester is unique due to its specific reactivity and the properties it imparts to polymers, such as flexibility, durability, and resistance to environmental factors. Its use in biocompatible materials also sets it apart from other methacrylate esters .
Properties
CAS No. |
93942-70-2 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
prop-1-en-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O2/c1-5(2)7(8)9-6(3)4/h1,3H2,2,4H3 |
InChI Key |
PKFBISBCCISXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(=C)C |
Origin of Product |
United States |
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